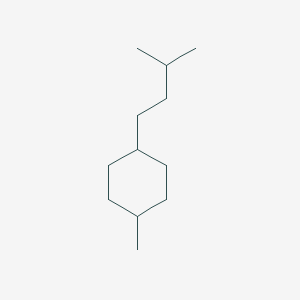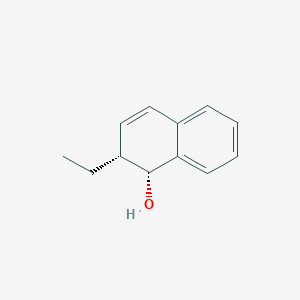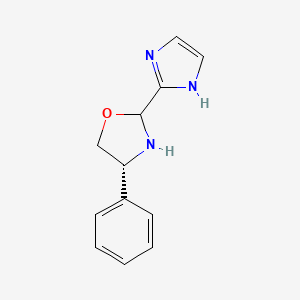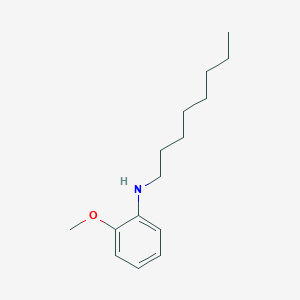
(2S)-2-Amino-3-phenylpropyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-3-phenylpropyl 2,2-dimethylpropanoate: is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an amino group, a phenyl group, and a dimethylpropanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-phenylpropyl 2,2-dimethylpropanoate typically involves the esterification of (2S)-2-Amino-3-phenylpropanoic acid with 2,2-dimethylpropanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can ensure the production of high-purity compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-Amino-3-phenylpropyl 2,2-dimethylpropanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: (2S)-2-Amino-3-phenylpropyl 2,2-dimethylpropanoate is used as a building block in organic synthesis. It can be employed in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also serve as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a candidate for the synthesis of compounds with therapeutic properties, such as anti-inflammatory or analgesic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-phenylpropyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2S)-2-Amino-3-phenylpropanoic acid: This compound is structurally similar but lacks the ester group
(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid:
(2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid:
Uniqueness: (2S)-2-Amino-3-phenylpropyl 2,2-dimethylpropanoate is unique due to the presence of the 2,2-dimethylpropanoate ester group, which imparts distinct chemical and physical properties. This ester group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
503597-58-8 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
[(2S)-2-amino-3-phenylpropyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)13(16)17-10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m0/s1 |
InChI Key |
DXFAKFSKVWAXCI-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)(C)C(=O)OCC(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)
![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)

![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)

![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)
![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)

